molecular formula C56H44N2 B15249511 N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine

N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine

Cat. No.: B15249511
M. Wt: 745.0 g/mol
InChI Key: MHDPSZLABGCAQF-UHFFFAOYSA-N
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Description

N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine (C₅₆H₄₄N₂; molecular weight: 744.96 g/mol) is a bianthracene-based diamine derivative with four para-tolyl groups substituted at the nitrogen atoms of the anthracene moieties. This compound is notable for its applications in organic electronics, particularly as a charge-transport or emissive layer material in organic light-emitting diodes (OLEDs) . Key properties include:

  • Thermal stability: Thermal gravimetric analysis (TGA) shows a 0.5% weight loss at 380°C, indicating high thermal robustness suitable for device fabrication .
  • Synthesis: Prepared via palladium-catalyzed coupling reactions or nucleophilic substitution, with purification by sublimation (>99% purity) .

Properties

Molecular Formula

C56H44N2

Molecular Weight

745.0 g/mol

IUPAC Name

10-[10-(4-methyl-N-(4-methylphenyl)anilino)anthracen-9-yl]-N,N-bis(4-methylphenyl)anthracen-9-amine

InChI

InChI=1S/C56H44N2/c1-37-21-29-41(30-22-37)57(42-31-23-38(2)24-32-42)55-49-17-9-5-13-45(49)53(46-14-6-10-18-50(46)55)54-47-15-7-11-19-51(47)56(52-20-12-8-16-48(52)54)58(43-33-25-39(3)26-34-43)44-35-27-40(4)28-36-44/h5-36H,1-4H3

InChI Key

MHDPSZLABGCAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine typically involves the reaction of 9,9’-bianthracene-10,10’-diamine with p-tolyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted bianthracenes .

Scientific Research Applications

N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N10,N10,N10’,N10’-Tetra-p-tolyl-[9,9’-bianthracene]-10,10’-diamine involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues in the Bianthracene-Diamine Family

A comparative analysis of key derivatives is provided below:

Table 1: Physicochemical Properties of Bianthracene-Diamine Derivatives
Compound Name (Full IUPAC) Molecular Formula Molecular Weight (g/mol) TGA (°C, 0.5% loss) Absorption λ_max (nm) PL λ_em (nm)
N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine (Target Compound) C₅₆H₄₄N₂ 744.96 380 257 546
N10,N10,N10',N10'-Tetraphenyl-[9,9'-bianthracene]-10,10'-diamine (BA-TAD) C₅₂H₃₆N₂ 688.86 N/A 257 518
N10,N10'-Diphenyl-N10,N10'-dinaphthalenyl-[9,9'-bianthracene]-10,10'-diamine (BA-NPB) C₆₀H₄₀N₂ 788.97 370 357 441
N9,N10-Bis(2-naphthyl)-N9,N10-diphenyl-anthracene-9,10-diamine C₄₆H₃₂N₂ 612.76 N/A N/A N/A

Key Observations

(a) Substituent Effects on Thermal Stability
  • The bulky para-tolyl groups likely enhance rigidity and reduce molecular mobility, delaying decomposition .
  • In contrast, ethylenediamine derivatives (e.g., N,N'-bis(4-benzylphthalazin-1-yl)ethane-1,2-diamine) show lower melting points (e.g., 250–340°C), highlighting the advantage of aromatic substituents in bianthracene systems .
(b) Optoelectronic Performance
  • Absorption and Emission :
    • The target compound and BA-TAD share identical absorption maxima (257 nm), but the para-tolyl substitution in the former red-shifts PL emission from 518 nm (BA-TAD) to 546 nm. This is attributed to the electron-donating methyl groups in para-tolyl, which stabilize excited states and reduce bandgap energy .
    • BA-NPB, with naphthalenyl substituents, shows a significant blue shift (λ_em = 441 nm), indicating stronger π-conjugation disruption compared to phenyl/tolyl groups .

OLED Performance

  • The target compound’s high PL efficiency (546 nm) aligns with green-emitting OLED requirements. Its thermal stability ensures longevity in devices operated at elevated temperatures .
  • BA-TAD (518 nm emission) has been utilized in blue-emitting layers, but its lower thermal stability limits use in high-temperature applications .

Comparative Limitations

  • Solubility : The para-tolyl groups reduce solubility in common solvents (e.g., CH₂Cl₂), complicating solution-processing methods. BA-NPB, with naphthalenyl groups, shows better solubility but inferior thermal performance .
  • Cost : Para-tolyl-substituted derivatives are costlier to synthesize than phenyl analogues due to multi-step functionalization .

Biological Activity

N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine is a compound that has garnered attention in the fields of organic electronics and potential biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C56H44N2
  • Molecular Weight : 744.96 g/mol
  • CAS Number : 223735-62-4
  • Purity : >97%
  • UV Absorption : 257 nm (in THF)
  • Photoluminescence : 398 nm (in THF) .

This compound exhibits potential biological activity primarily through its interaction with cellular pathways involved in cancer progression. Its structure allows it to function as a potent fluorescent dye, which can be utilized in various biological imaging techniques and therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound may possess significant anticancer properties. For example, N-substituted acridone derivatives were shown to inhibit AKT kinase activity in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating IC50 values as low as 4.72 μM . The ability of such compounds to target critical signaling pathways highlights the potential of bianthracene derivatives in cancer therapy.

Case Studies

  • Study on AKT Inhibition :
    • Objective : Evaluate the cytotoxicity of N-substituted acridone derivatives.
    • Results : Compounds exhibited promising anti-cancer activity with specific focus on AKT kinase inhibition.
    • : Structural modifications can enhance biological efficacy against cancer cell lines .
  • Fluorescent Imaging Applications :
    • Objective : Utilize this compound for in vivo imaging.
    • Results : High photostability and favorable emission properties make it suitable for long-term imaging studies.
    • : This compound can be an effective tool for tracking cellular processes in real-time .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
AKT InhibitionMCF-7 Cancer Cells4.72
AKT InhibitionMDA-MB-231 Cancer Cells5.53
Fluorescent ImagingCellular ImagingN/A

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